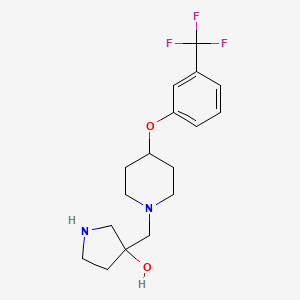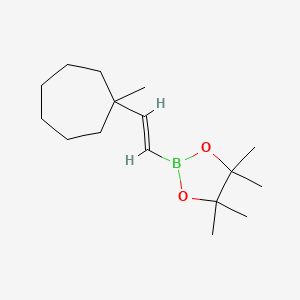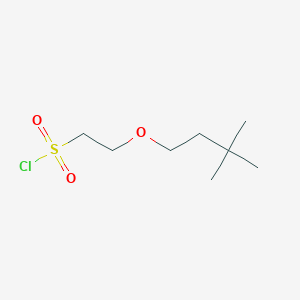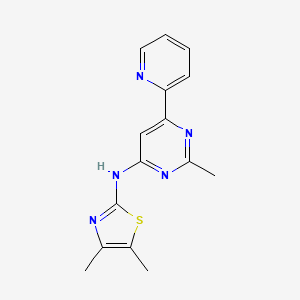
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with amidines.
Coupling of the Rings: The thiazole and pyrimidine rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole, pyrimidine, or pyridine derivatives.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease progression. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine: can be compared with other compounds containing thiazole, pyrimidine, and pyridine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
特性
分子式 |
C15H15N5S |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
4,5-dimethyl-N-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H15N5S/c1-9-10(2)21-15(17-9)20-14-8-13(18-11(3)19-14)12-6-4-5-7-16-12/h4-8H,1-3H3,(H,17,18,19,20) |
InChIキー |
YOIHSCSHVUZDON-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC2=NC(=NC(=C2)C3=CC=CC=N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)



![7-Oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13627823.png)


![1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)
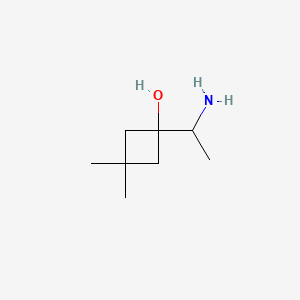
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine](/img/structure/B13627855.png)

